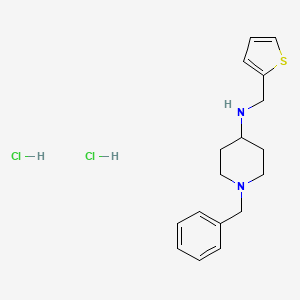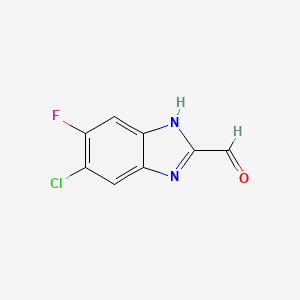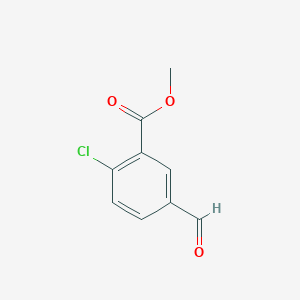
Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride is a chemical compound that contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid derivative
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid.
Methylation: The carboxylic acid group is methylated using methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the above synthetic route, ensuring proper control of reaction conditions, and purification steps to achieve high purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted trifluoromethyl compounds.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of fluorinated compounds. Biology: It serves as a building block in the design of bioactive molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds are beneficial. Industry: It is used in the development of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism by which Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with various biological targets, potentially altering enzyme activity or receptor binding. The exact mechanism would need to be determined through specific biological studies.
類似化合物との比較
Methyl (R)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride: The enantiomer of the compound.
Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate: The non-hydrochloride form.
Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrobromide: Similar compound with a different counterion.
Uniqueness: The presence of the trifluoromethyl group and the specific stereochemistry (S-enantiomer) contribute to its unique chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
methyl (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQJUZZRIPUIBP-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














